Dynapyrazole-A - 2226517-75-3

Dynapyrazole-A

Catalog Number: EVT-3079535
CAS Number: 2226517-75-3
Molecular Formula: C20H12ClIN4O
Molecular Weight: 486.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dynapyrazole-A (>=98% HPLC purity) is a cell-permeable small molecule inhibitor that selectively targets cytoplasmic dyneins. [, , ] It is classified as a dynein inhibitor due to its ability to disrupt dynein-dependent cellular processes. [, ] Unlike other dynein inhibitors like ciliobrevins, Dynapyrazole-A exhibits improved potency and a distinct mode of action, making it a valuable tool in scientific research for studying dynein function. []

Future Directions
  • Further elucidating Dynapyrazole-A's precise binding site and mechanism of action on dynein. This will enhance its utility as a research tool and potentially guide the development of more specific dynein inhibitors. [, ]
  • Exploring its therapeutic potential in diseases linked to dynein dysfunction. While current research focuses on its use as a research tool, its specific mechanism of action suggests potential therapeutic applications. [, ]
  • Developing derivatives with improved potency, selectivity, and pharmacological properties. []
Source and Classification

Dynapyrazole A was developed through structure-guided design based on the chemical structure of ciliobrevins, which are known dynein inhibitors. The compound is synthesized from various precursors, including 2-fluorobenzoic acid methyl ester and 4-cyano-aminopyrazole, under basic conditions. It falls under the category of small molecule inhibitors, specifically targeting the ATPase activity of dynein, which is essential for its motor function .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dynapyrazole A involves multiple steps, primarily focusing on the condensation reaction between 2-fluorobenzoic acid methyl ester and 4-cyano-aminopyrazole. This reaction is typically carried out under basic conditions to facilitate cyclization and formation of the pyrazole ring. The process can be summarized as follows:

  1. Condensation Reaction: The initial step involves mixing the two reactants in a suitable solvent under basic conditions.
  2. Cyclization: Following condensation, cyclization occurs to form the pyrazole core.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate Dynapyrazole A from unreacted materials and by-products.

The yield and purity of Dynapyrazole A can be optimized by adjusting reaction conditions such as temperature, time, and concentration of reactants .

Molecular Structure Analysis

Structure and Data

Dynapyrazole A features a complex molecular structure characterized by its pyrazole ring fused with additional aromatic systems. The molecular formula is C₁₄H₈N₄O, with a molecular weight of approximately 240.24 g/mol. Key structural features include:

  • Pyrazole Ring: The central five-membered ring containing two nitrogen atoms.
  • Aromatic Substituents: These enhance the compound's interaction with dynein's binding sites.
  • Functional Groups: Specific groups such as cyano and carbonyl contribute to its biological activity.

The three-dimensional conformation of Dynapyrazole A can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Reactions and Technical Details

Dynapyrazole A primarily acts by inhibiting the ATPase activity of dynein. The mechanism involves binding to specific sites on dynein that interfere with its ability to hydrolyze adenosine triphosphate, thereby disrupting its motor function. Key reactions include:

  1. Binding Interaction: Dynapyrazole A binds to the catalytic domain of dynein.
  2. Inhibition Mechanism: This binding inhibits both microtubule-stimulated ATPase activity and basal ATPase activity, although it shows differential effects compared to other inhibitors like ciliobrevins .
Mechanism of Action

Process and Data

The mechanism of action for Dynapyrazole A involves several key processes:

  • Competitive Inhibition: Dynapyrazole A competes with ATP for binding at the active site of dynein.
  • Structural Stabilization: The compound stabilizes certain conformations of dynein that are less favorable for ATP hydrolysis.
  • Impact on Cellular Functions: By inhibiting dynein activity, Dynapyrazole A affects cellular transport mechanisms, leading to potential therapeutic effects in conditions where dynein function is compromised.

Biochemical assays have demonstrated that Dynapyrazole A effectively reduces dynein's motor activity in vitro and in cellular models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dynapyrazole A exhibits distinct physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but should be protected from light and moisture.

Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within its structure. These properties are crucial for its interactions with biological targets .

Applications

Scientific Uses

Dynapyrazole A has significant implications in various scientific fields:

  • Cancer Research: As an inhibitor of dynein, it is used to study the role of dynein in cancer cell motility and metastasis.
  • Cell Biology: Researchers utilize Dynapyrazole A to investigate intracellular transport mechanisms mediated by dynein.
  • Drug Development: It serves as a lead compound for developing new therapeutics targeting dynein-related pathways.
Discovery and Development of Dynapyrazole A as a Dynein Inhibitor

Structural Optimization from Ciliobrevin Scaffolds

Ciliobrevins, identified as the first cell-permeable dynein inhibitors, provided a foundational quinazolinone scaffold with a benzoylacrylonitrile pharmacophore essential for dynein inhibition [1]. However, their utility was limited by:

  • Low Potency: Requiring high concentrations (50–100 µM) for complete dynein inhibition, increasing off-target risks
  • Chemical Instability: Susceptibility to isomerization around the C2-C9 olefin bond, existing as E- or Z-isomers with undefined bioactive conformation
  • Reactivity: The acrylonitrile moiety's potential for nucleophilic addition, leading to compound degradation during storage
  • Inconsistent Activity: Up to 100-fold potency variations between biochemical and cellular assays (e.g., 0.2–30 µM for ciliobrevin D) [1]

X-ray crystallography and NMR studies revealed that ciliobrevin's activity depended on intramolecular hydrogen bonding (e.g., between N1-H and O11) stabilizing specific conformations [1]. This insight drove efforts to rigidify the scaffold, culminating in dynapyrazole A—a pyrazoloquinazolinone derivative locking the benzoylacrylonitrile core into a single bioactive conformation.

Table 1: Key Limitations of Ciliobrevins vs. Advantages of Dynapyrazole A

PropertyCiliobrevinsDynapyrazole A
Potency (IC₅₀)30–100 µM (cellular assays)<10 µM (cellular & biochemical)
Chemical StabilityLow (isomerization susceptibility)High (conformationally constrained)
Core StructureFlexible benzoylacrylonitrileRigid tricyclic pyrazoloquinazolinone
Microtubule-Stimulated ATPase InhibitionPartialFull (IC₅₀ ~5 µM)
Basal ATPase InhibitionYesMinimal

Rational Design of Conformationally Constrained Tricyclic Derivatives

Dynapyrazole A emerged from structure-guided efforts to eliminate ciliobrevin's rotational flexibility. Key design strategies included:

  • Tricyclic Fusion: Introduction of a pyrazole ring bridging the quinazolinone and aryl groups, enforcing planarity and preventing isomerization [1] [3]
  • Stereochemical Control: Optimization of ring junction stereochemistry ((3R,3aR)-configuration) to mimic ciliobrevin's bioactive conformation observed in X-ray structures [1]
  • Electron-Withdrawing Modifications: Incorporation of meta-halogenated phenoxy groups (e.g., Cl, Br) at position 6 to enhance AAA domain binding affinity [3]

Biophysical validation confirmed dynapyrazole A's constrained structure:

  • X-ray Crystallography: Demonstrated a coplanar arrangement of the tricyclic system with defined hydrogen-bonding networks mimicking ciliobrevin's pharmacophore [1]
  • NMR Spectroscopy: Absence of isomer peaks in ¹H-NMR spectra confirmed conformational homogeneity [1]

This rigidification yielded a 5–10-fold potency increase over ciliobrevins, with dynapyrazole A inhibiting dynein-driven transport (e.g., lysosome motility) at single-digit micromolar concentrations [1].

Table 2: Key Structural Modifications in Dynapyrazole Design

Structural ElementCiliobrevin FeatureDynapyrazole OptimizationFunctional Impact
Core ScaffoldFlexible acrylonitrile linkerPyrazole-fused tricyclic systemEliminates isomerization
StoichiometryMonomeric in solutionDimeric via halogen bondingEnhanced avidity for dynein
Position 6 SubstituentVariable alkyl/aryl chainsmeta-Halogenated phenoxyImproved AAA3/AAA4 engagement
Ring JunctionN/A(3R,3aR) configurationMimics bioactive conformation

Evolution of Selectivity Profiles: Dynein 1 vs. Dynein 2 Inhibition

Dynapyrazole A exhibits a nuanced inhibition profile across dynein isoforms, attributable to its unique allosteric mechanism:

  • Dynein 1 Inhibition: Blocks microtubule-stimulated ATPase activity (IC₅₀ = 5–10 µM) but spares basal ATP hydrolysis [1] [3]. This contrasts with ciliobrevins, which inhibit both activities equally [1].
  • Dynein 2 Sensitivity: Equipotently inhibits retrograde intraflagellar transport (IFT) in cilia (IC₅₀ ~7 µM), confirming cross-isoform activity [1].
  • AAA Domain Targeting: Engages regulatory AAA3 and AAA4 ATPase sites rather than the catalytic AAA1 domain [3]. Mutagenesis of Walker B motifs in AAA3/AAA4 abolishes dynein activity, mirroring dynapyrazole’s effects [3].

The selectivity arises from dynein’s mechanochemical coupling:

  • Microtubule Stimulation: Requires communication between MTBD and AAA1 via the stalk/buttress
  • Allosteric Disruption: Dynapyrazole binding to AAA3/AAA4 decouples microtubule-induced activation of AAA1 without halting basal ATP turnover [3]
  • Dynein 2 Specificity: Higher sensitivity may reflect dynein 2’s reliance on AAA3-mediated regulation in IFT trains [1] [2]

Functional consequences include:

  • Rapid arrest of lysosomal trafficking (dynein 1-dependent) at 10 µM [1]
  • Blockade of retrograde IFT in primary cilia (dynein 2-dependent) at 5–10 µM [1]
  • No inhibition of kinesin-2-driven anterograde IFT, confirming specificity [1]

This mechanistic divergence positions dynapyrazole A as a tool for dissecting context-specific dynein functions, particularly processes requiring microtubule activation, such as cargo transport and cilium disassembly.

Properties

CAS Number

2226517-75-3

Product Name

Dynapyrazole A

IUPAC Name

2-[1-(4-chlorophenyl)cyclopropyl]-7-iodo-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile

Molecular Formula

C20H12ClIN4O

Molecular Weight

486.7

InChI

InChI=1S/C20H12ClIN4O/c21-12-3-1-11(2-4-12)20(7-8-20)17-15(10-23)18-24-19(27)14-9-13(22)5-6-16(14)26(18)25-17/h1-6,9H,7-8H2,(H,24,27)

SMILES

C1CC1(C2=CC=C(C=C2)Cl)C3=NN4C5=C(C=C(C=C5)I)C(=O)NC4=C3C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.